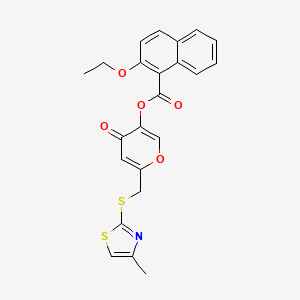
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a useful research compound. Its molecular formula is C23H19NO5S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxy-1-naphthoate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C23H23N2O5S and a molecular weight of approximately 435.51 g/mol. Its structure features a thiazole ring, a pyran moiety, and an ethoxy-naphthoate component, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N2O5S |
| Molecular Weight | 435.51 g/mol |
| Purity | ≥ 95% |
| Solubility | Slightly soluble in water; soluble in alcohol and ether |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit matrix metalloproteinases (MMPs) and kinases, which are crucial in cancer progression and inflammation.
- Modulation of Apoptosis : The compound affects anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells.
- Neurotransmitter Synthesis : It can inhibit neurotransmitter synthesis such as acetylcholine, impacting neuronal signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant pharmacological properties:
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example, it has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Analgesic Properties
In vitro studies suggest that this compound possesses analgesic activity, making it a candidate for pain management therapies.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines, reporting a dose-dependent increase in apoptosis markers.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, indicating its therapeutic potential in inflammatory conditions.
- Neuropharmacological Assessment : Research into its effects on neurotransmitter levels revealed significant inhibition of acetylcholine synthesis, suggesting potential applications in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is slightly soluble in water but has good solubility in organic solvents. This property is crucial for its bioavailability and therapeutic efficacy.
Propiedades
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxynaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S2/c1-3-27-19-9-8-15-6-4-5-7-17(15)21(19)22(26)29-20-11-28-16(10-18(20)25)13-31-23-24-14(2)12-30-23/h4-12H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORKIRYXPOBNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=COC(=CC3=O)CSC4=NC(=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













